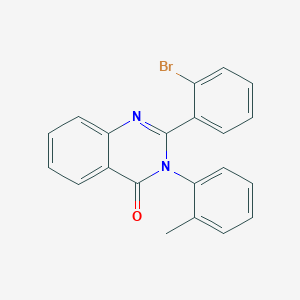
2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
Synthesis Analysis
The synthesis of quinazolinones typically involves the construction of the quinazoline core, followed by functionalization to introduce various substituents. Techniques include cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues, leveraging the reactivity of the pyrimidinone nucleus with alkenyl and alkynyl substituents to generate a variety of fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
Quinazolinones are characterized by a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The structural diversity of quinazolinones, including 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, is vast, allowing for a wide range of biological activities and chemical properties. This diversity is often explored through the fusion of aromatic or heteroaromatic rings to the quinazoline core, either at the pyrimidine part or the benzo moiety (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that highlight their synthetic and pharmacological potential. Notably, the presence of alkenyl and alkynyl substituents on quinazolinone derivatives enables regioselective annulations, forming complex polyheterocyclic structures through efficient cyclization reactions. These reactions are influenced by the structural and electronic effects of reagents, showcasing the versatility of quinazolinones in synthetic chemistry (Vaskevych, Dekhtyar, & Vovk, 2023).
Physical Properties Analysis
The physical properties of quinazolinones, including solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties are influenced by the nature of the substituents and the overall molecular structure. Quinazolinones' physical properties are key factors in their bioavailability and pharmacokinetics, although specific details on 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone are not directly provided in the available literature.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which are essential for their biological activities. The quinazoline core is reactive towards various reagents, enabling the synthesis of a wide array of derivatives with enhanced biological activities. These chemical properties are fundamental to the exploration of quinazolinones in drug discovery and development (Vaskevych, Dekhtyar, & Vovk, 2023).
Scientific Research Applications
Medicinal Chemistry Insights
Quinazolinone derivatives, including 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, have been a focal point in medicinal chemistry due to their diverse biological activities. These compounds are integral in the synthesis of novel medicinal agents, leveraging the stability and versatility of the quinazolinone nucleus. Researchers have synthesized a variety of 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, showing significant antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This underlines the potential of such derivatives in counteracting antibiotic resistance, a major global health challenge (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Material Development
Extensive research has been conducted on the application of quinazoline derivatives in the field of optoelectronics. These compounds are crucial in the synthesis of luminescent materials, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Derivatives such as aryl(hetaryl)substituted quinazolines with extended conjugated systems have shown significant electroluminescent properties, making them essential for the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Properties
Quinazoline derivatives have been identified as promising anticancer agents. Their mechanism involves inhibiting various cancer cell growth and proliferation pathways. Quinazoline-based compounds have shown efficacy against multiple cancer cell lines, including prostate, breast, and lung cancers, by targeting key enzymes and receptors involved in cancer progression. This highlights the potential of quinazoline derivatives in developing new therapeutic strategies for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
properties
IUPAC Name |
2-(2-bromophenyl)-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c1-14-8-2-7-13-19(14)24-20(15-9-3-5-11-17(15)22)23-18-12-6-4-10-16(18)21(24)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCNAMUPVRYANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



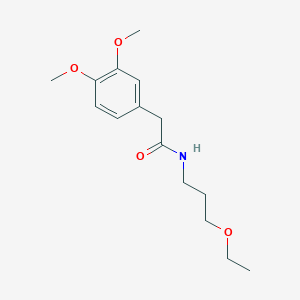
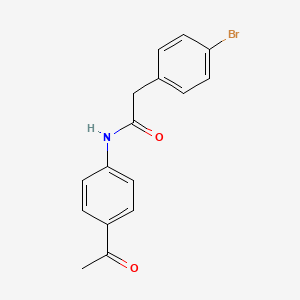
![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
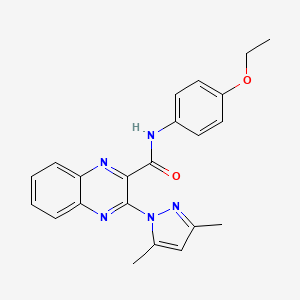
![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)
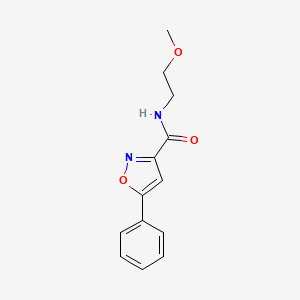
![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
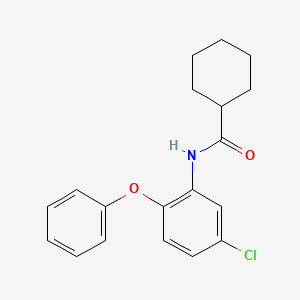
![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)